molecular formula C20H21N3O2 B6348054 4-(3,4-Dimethoxyphenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine CAS No. 1354935-84-4

4-(3,4-Dimethoxyphenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine

Cat. No.: B6348054
CAS No.: 1354935-84-4
M. Wt: 335.4 g/mol
InChI Key: BDTZBTIOTYBAIH-UHFFFAOYSA-N
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Description

4-(3,4-Dimethoxyphenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine is a synthetic organic compound belonging to the pyrimidine class This compound is characterized by the presence of two aromatic rings substituted with methoxy and methyl groups, respectively, attached to a pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Dimethoxyphenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine typically involves the condensation of appropriate aromatic aldehydes with guanidine derivatives under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the pyrimidine ring. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Purification steps, such as recrystallization or chromatography, are employed to isolate the pure compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dimethoxyphenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic or basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

4-(3,4-Dimethoxyphenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3,4-Dimethoxyphenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3,4-Dimethoxyphenyl)-6-phenylpyrimidin-2-amine
  • 4-(3,4-Dimethylphenyl)-6-phenylpyrimidin-2-amine
  • 4-(3,4-Dimethoxyphenyl)-6-(4-methylphenyl)pyrimidin-2-amine

Uniqueness

4-(3,4-Dimethoxyphenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine is unique due to the specific substitution pattern on its aromatic rings, which can influence its chemical reactivity and biological activity. This distinct structure may confer advantages in terms of selectivity and potency in various applications.

Properties

IUPAC Name

4-(3,4-dimethoxyphenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2/c1-12-5-6-14(9-13(12)2)16-11-17(23-20(21)22-16)15-7-8-18(24-3)19(10-15)25-4/h5-11H,1-4H3,(H2,21,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDTZBTIOTYBAIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=NC(=N2)N)C3=CC(=C(C=C3)OC)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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